molecular formula C14H16N2O2S B2997077 (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE CAS No. 868142-63-6

(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2997077
CAS No.: 868142-63-6
M. Wt: 276.35
InChI Key: XWRJMCPOMHARGU-UXIXBDGISA-N
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Description

The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core. Key structural features include:

  • Z-configuration at both the 2-ethylimino and 5-(3-hydroxyphenyl)methylidene positions, influencing stereoelectronic properties.
  • Ethyl substituents at the 3-position and the imino group, enhancing lipophilicity.

Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-hydroxyphenyl group distinguishes this compound from analogs with alternative aromatic or heterocyclic substituents.

Properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-15-14-16(4-2)13(18)12(19-14)9-10-6-5-7-11(17)8-10/h5-9,17H,3-4H2,1-2H3/b12-9-,15-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRJMCPOMHARGU-IDKACCCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC(=CC=C2)O)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC(=CC=C2)O)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate thiazolidinone derivative with an ethyl imine and a hydroxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the imine group would yield amines.

Scientific Research Applications

(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 2: Bioactivity Correlations Based on Structural Motifs

Compound Class Key Structural Motifs Observed Bioactivity Trends Reference
Hydroxyphenyl-substituted 3- or 4-hydroxyphenyl, imino/thioxo Enhanced hydrogen bonding with enzymes
Propenylidene derivatives Allylidene, aromatic substituents Increased lipophilicity; membrane targeting
Heterocyclic-substituted Triazolylimino, pyrazolyl groups Multidrug resistance modulation

Critical Findings:

  • Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group in the target compound may improve binding to enzymes like integrins or kinases compared to non-hydroxylated analogs, as seen in docking studies of similar structures .
  • Chemical Space Clustering: Compounds with Murcko scaffolds and Tanimoto coefficients ≥0.5 () cluster into bioactivity groups. The target compound’s ethylimino and hydroxyphenyl motifs likely place it in a cluster distinct from thioxo or propenylidene derivatives .

Biological Activity

The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is known for its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They have garnered attention in medicinal chemistry due to their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antidiabetic
  • Antioxidant
  • Anti-inflammatory

These compounds can be modified at various positions to enhance their biological efficacy. The specific compound has been studied for its potential applications in treating various diseases.

Antimicrobial Activity

Thiazolidin-4-one derivatives exhibit significant antimicrobial properties. Research indicates that modifications in the structure can enhance their effectiveness against various pathogens. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

CompoundActivity TypeMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CCandida albicans0.8

Anticancer Activity

Studies have shown that thiazolidin-4-one derivatives can induce apoptosis in cancer cells. For example, a derivative similar to the compound of interest was evaluated for its antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma and leukemia cells. The results indicated significant inhibition of cell growth, suggesting potential as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of thiazolidinones is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Compounds with specific substituents have shown enhanced antioxidant activity compared to standard antioxidants like vitamin C. A notable finding was that certain derivatives had EC50 values significantly lower than those of conventional antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. The following factors are critical in determining their efficacy:

  • Substituents at Position 2 and 5 : Alterations at these positions can lead to enhanced bioactivity.
  • Hydroxyl Groups : Presence of hydroxyl groups increases solubility and interaction with biological targets.
  • Ethylimino Group : This moiety is essential for the compound's stability and reactivity.

Case Studies

Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A series of compounds were synthesized and tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth .
  • Cytotoxicity Study : The cytotoxic effects of thiazolidinone derivatives were assessed on human leukemia cells, revealing significant induction of apoptosis .

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